molecular formula C23H21N7O B12461451 N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylglycinamide

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylglycinamide

Cat. No.: B12461451
M. Wt: 411.5 g/mol
InChI Key: DTFJVLWGCDUJOG-UHFFFAOYSA-N
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Description

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylglycinamide is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of phenylamino groups attached to the triazine ring, making it a significant molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylglycinamide typically involves the reaction of cyanuric chloride with aniline derivatives. The process begins with the nucleophilic substitution of cyanuric chloride by aniline to form intermediate compounds. These intermediates are then further reacted with glycine derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylglycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylglycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer properties, particularly its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylglycinamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as NQO1 (NAD(P)H quinone dehydrogenase 1), which plays a role in cellular redox regulation. By binding to the active site of the enzyme, the compound disrupts its normal function, leading to the inhibition of cancer cell growth. The molecular docking studies have shown that the compound has a high binding affinity to the NQO1 enzyme, making it a potential candidate for anticancer drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylglycinamide is unique due to its specific substitution pattern and the presence of the glycinamide moiety. This structural feature enhances its biological activity and makes it a versatile compound for various applications. Its ability to inhibit specific enzymes and its potential use in anticancer therapy distinguish it from other similar compounds .

Properties

Molecular Formula

C23H21N7O

Molecular Weight

411.5 g/mol

IUPAC Name

2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-N-phenylacetamide

InChI

InChI=1S/C23H21N7O/c31-20(25-17-10-4-1-5-11-17)16-24-21-28-22(26-18-12-6-2-7-13-18)30-23(29-21)27-19-14-8-3-9-15-19/h1-15H,16H2,(H,25,31)(H3,24,26,27,28,29,30)

InChI Key

DTFJVLWGCDUJOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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